molecular formula C7H6N2S B3421556 3-(thiophen-2-yl)-1H-pyrazole CAS No. 219863-71-5

3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B3421556
CAS RN: 219863-71-5
M. Wt: 150.20 g/mol
InChI Key: TVNDPZYOQCCHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .


Molecular Structure Analysis

Thiophene has a five-membered ring made up of four carbon atoms and one sulfur atom . The molecular structure of specific thiophene derivatives would depend on the substituents attached to the thiophene ring.


Chemical Reactions Analysis

Thiophene and its derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary depending on their specific structure. For example, thiophene itself is a colorless liquid with a benzene-like odor .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

3-(Thiophen-2-yl)-1H-pyrazole has been utilized in the synthesis of various compounds with significant antimicrobial and antibacterial properties. For instance, its derivatives have demonstrated promising activity against fungal and bacterial strains, including gram-negative and gram-positive bacteria. Notably, specific Schiff bases of chitosan synthesized using this compound showed varied antimicrobial activities dependent on the type of Schiff base moiety (Hamed et al., 2020). Additionally, compounds containing this compound synthesized through microwave-assisted methods exhibited notable antimicrobial properties (Ashok et al., 2016).

Anti-inflammatory and Analgesic Activities

This compound has been used as a synthon in the synthesis of new thiazole and pyrazoline heterocycles, which have shown both anti-inflammatory and analgesic activities. These activities were evaluated using methods like the agar diffusion method, carrageenan-induced paw edema, and writhing assays (Abdel-Wahab et al., 2012).

Antitumor Activities

Several derivatives of this compound have exhibited potent anti-tumor properties. For instance, bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed significant activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).

Enzyme Inhibitory Activities

Compounds derived from this compound have been evaluated for their enzyme inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These compounds demonstrated significant inhibitory activities, with some exhibiting the best inhibitory activity against specific enzymes (Cetin et al., 2021).

Antioxidant Properties

Novel derivatives of this compound, such as 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles, have shown substantial antioxidant activity. These compounds were synthesized and their structures were characterized by spectral and single crystal X-ray studies. Their antioxidant activity was further evaluated in enzyme-based assays (Kumbar et al., 2018).

Optoelectronic Applications

This compound derivatives have also been explored for their potential in optoelectronics. Novel heterocyclic compounds synthesized using this compound demonstrated blue and green emissions, making them suitable for optoelectronic applications (Ramkumar & Kannan, 2015).

Mechanism of Action

Mode of Action:

Interaction with Targets:: Resulting Changes::

Future Directions

Thiophene-based compounds have attracted interest in various fields due to their diverse properties and potential applications. They have been studied for their potential use in medicinal chemistry, material science, and other areas . Future research will likely continue to explore the synthesis, properties, and applications of new thiophene derivatives.

properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDPZYOQCCHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321190
Record name 3-(2-Thienyl)Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19933-24-5, 219863-71-5
Record name 3-(2-Thienyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19933-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-THIENYL)PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 19933-24-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 6
3-(thiophen-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.